molecular formula C21H23ClN2O7 B610678 Sancycline hydrochloride CAS No. 6625-20-3

Sancycline hydrochloride

Cat. No.: B610678
CAS No.: 6625-20-3
M. Wt: 450.9 g/mol
InChI Key: CIJFGLCHAOVWRZ-QKYUADJBSA-N
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Description

Sancycline (hydrochloride) is a member of the tetracycline class of antibiotics, which are known for their broad-spectrum antibacterial activity. Tetracyclines are effective against a wide range of bacterial infections, including those caused by Gram-positive and Gram-negative bacteria. Sancycline (hydrochloride) is a semi-synthetic derivative of tetracycline and is known for its enhanced stability and efficacy compared to its parent compound .

Scientific Research Applications

Sancycline (hydrochloride) has a wide range of scientific research applications, including:

    Chemistry: It is used as a model compound for studying the chemical properties and reactions of tetracyclines.

    Biology: It is used in research on bacterial resistance mechanisms and the development of new antibiotics.

    Medicine: It is investigated for its potential use in treating various bacterial infections, including those resistant to other antibiotics.

    Industry: It is used in the development of new pharmaceutical formulations and drug delivery systems.

Mechanism of Action

Target of Action

Sancycline hydrochloride, a semi-synthetic derivative of tetracycline, primarily targets microbial agents like Cutibacterium acnes present in acne lesions . This bacterium is a common cause of acne vulgaris . The drug is also effective against tetracycline-resistant E. coli, S. aureus, and E. faecalis strains .

Mode of Action

This compound exerts its antimicrobial action by inhibiting protein synthesis in the target pathogens . It does this by reversibly binding to the 30S ribosomal subunit of the bacteria, thereby blocking the entry of aminoacyl-tRNA into the ribosome during protein translation . This inhibition of protein synthesis prevents the bacteria from growing and reproducing .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the protein synthesis pathway in bacteria. By binding to the 30S ribosomal subunit, this compound prevents the incorporation of amino acids into growing peptide chains, thereby halting protein synthesis . This disrupts the normal functioning of the bacteria and leads to their eventual death .

Pharmacokinetics

Once absorbed, they bind to plasma proteins and are distributed throughout the body tissues . Tetracyclines are eliminated primarily through the kidneys, but also through the gastrointestinal tract, skin, and lungs .

Result of Action

The primary result of this compound’s action is the reduction of bacterial populations, particularly Cutibacterium acnes, within acne lesions . This leads to a decrease in inflammation and the number of acne lesions, thereby improving the symptoms of acne vulgaris .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the drug’s solubility and absorption . Additionally, the presence of certain metal ions can influence the antimicrobial activity and pharmacokinetics of tetracyclines

Safety and Hazards

When handling Sancycline hydrochloride, it’s important to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

Future Directions

The tetracycline antibiotic class, which includes Sancycline, continues to arouse the interest of researchers. As a result, new derivatives are developed and studied primarily for the antibiotic effect and other biological effects .

Biochemical Analysis

Biochemical Properties

Sancycline Hydrochloride interacts with various enzymes, proteins, and other biomolecules. It is more active than tetracycline against 339 strains of anaerobic bacteria . It is also active against tetracycline-resistant E. coli, S. aureus, and E. faecalis strains .

Cellular Effects

This compound influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. It exerts its effects by inhibiting protein synthesis in bacteria, thereby preventing their growth .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules and changes in gene expression. It inhibits protein synthesis by binding to the 30S ribosomal subunit, preventing the addition of new amino acids to the peptide chain .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. It has a melting point of 224-2280C (dec.) , indicating its stability under normal conditions

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. While it has significant antibacterial effects at lower doses, high doses may lead to adverse effects

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of Sancycline (hydrochloride) involves the hydrogenation of a precursor compound in the presence of a catalyst. One method includes subjecting a compound to a reaction in a mixed solvent of alcohol and acid under a hydrogen environment. Common acids used in this process include sulfuric acid, hydrobromic acid, methanesulfonic acid, p-toluenesulfonic acid, perchloric acid, and phosphoric acid. The reaction is typically carried out at room temperature with a rhodium carbon catalyst .

Industrial Production Methods: The industrial production of Sancycline (hydrochloride) follows similar synthetic routes but is optimized for higher yields and purity. The process involves the use of high-pressure hydrogenation and specific catalysts to ensure minimal by-products and high purity. The solvents and catalysts used in the reaction are often recovered and reused to reduce environmental impact and production costs .

Chemical Reactions Analysis

Types of Reactions: Sancycline (hydrochloride) undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include hydrogen gas in the presence of a catalyst such as palladium on carbon.

    Substitution: Common reagents include halogens and nucleophiles under acidic or basic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of Sancycline (hydrochloride) can lead to the formation of hydroxylated derivatives, while reduction can yield deoxygenated products .

Comparison with Similar Compounds

  • Tetracycline
  • Doxycycline
  • Minocycline

Comparison: Sancycline (hydrochloride) is unique among tetracyclines due to its enhanced stability and efficacy. Compared to tetracycline, it has a higher resistance to degradation and a broader spectrum of activity. Doxycycline and minocycline are also semi-synthetic derivatives of tetracycline, but Sancycline (hydrochloride) is distinguished by its specific structural modifications that confer improved pharmacokinetic properties .

Properties

IUPAC Name

(4S,4aS,5aR,12aR)-4-(dimethylamino)-1,10,11,12a-tetrahydroxy-3,12-dioxo-4a,5,5a,6-tetrahydro-4H-tetracene-2-carboxamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O7.ClH/c1-23(2)15-10-7-9-6-8-4-3-5-11(24)12(8)16(25)13(9)18(27)21(10,30)19(28)14(17(15)26)20(22)29;/h3-5,9-10,15,24-25,28,30H,6-7H2,1-2H3,(H2,22,29);1H/t9-,10-,15-,21-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIJFGLCHAOVWRZ-QKYUADJBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1C2CC3CC4=C(C(=CC=C4)O)C(=C3C(=O)C2(C(=C(C1=O)C(=O)N)O)O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)[C@H]1[C@@H]2C[C@@H]3CC4=C(C(=CC=C4)O)C(=C3C(=O)[C@@]2(C(=C(C1=O)C(=O)N)O)O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23ClN2O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6625-20-3
Record name Sancycline hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006625203
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Sancycline hydrochloride
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=51812
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name SANCYCLINE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VF3C9QZ7LF
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
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Q & A

Q1: What structural insights about Sancycline Hydrochloride and related tetracyclines were revealed through the X-ray crystallography study?

A1: The X-ray crystallography study explored the structural intricacies of several tetracycline antibiotics, including Sancycline. [] The research, titled "X-Ray Crystallography of Tetracycline, Doxycycline and Sancycline", aimed to elucidate the three-dimensional structures of these compounds. This structural information is critical for understanding their interactions with biological targets and for guiding the development of novel antibiotics.

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